molecular formula C8H7Cl2NO2 B13114701 (R)-2-amino-2-(2,5-dichlorophenyl)aceticacidhydrochloride

(R)-2-amino-2-(2,5-dichlorophenyl)aceticacidhydrochloride

Cat. No.: B13114701
M. Wt: 220.05 g/mol
InChI Key: GIXVDSMZGIUWPA-SSDOTTSWSA-N
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Description

®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetic acid moiety, forming a hydrochloride salt. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield ®-2-amino-2-(2,5-dichlorophenyl)acetic acid.

    Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include:

    Temperature Control: Maintaining optimal temperatures during each step to prevent side reactions.

    Purification: Using recrystallization or chromatography techniques to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-amino-2-(2,5-dichlorophenyl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.

Uniqueness

®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on biological systems.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

(2R)-2-amino-2-(2,5-dichlorophenyl)acetic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1

InChI Key

GIXVDSMZGIUWPA-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)O)N)Cl

Origin of Product

United States

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